1-(4-Fluorobenzyl)azetidine

Drug Discovery Medicinal Chemistry ADME

1-(4-Fluorobenzyl)azetidine is a fluorinated, nitrogen-containing saturated heterocycle belonging to the azetidine class. Characterized by a strained four-membered ring and a 4-fluorobenzyl substituent, this scaffold is increasingly utilized in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B13642581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)azetidine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=C(C=C2)F
InChIInChI=1S/C10H12FN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2
InChIKeyWUZUHBJKKHVSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)azetidine: Procurement-Ready Physicochemical and Pharmacological Profile for Research Applications


1-(4-Fluorobenzyl)azetidine is a fluorinated, nitrogen-containing saturated heterocycle belonging to the azetidine class. Characterized by a strained four-membered ring and a 4-fluorobenzyl substituent, this scaffold is increasingly utilized in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates. [1] The incorporation of the fluorine atom on the benzyl group is a deliberate structural modification intended to alter electronic distribution, lipophilicity, and metabolic stability compared to non-fluorinated analogs, making it a valuable building block in early-stage drug discovery and lead optimization programs. [2]

Fluorinated azetidine scaffold for lead optimization
Modulates lipophilicity and metabolic stability in ADME profiling
Supports SAR exploration of electronic and steric effects

Why 1-(4-Fluorobenzyl)azetidine Cannot Be Interchanged with Other Benzyl Azetidine Analogs


The practice of substituting one benzyl azetidine for another in a research or development setting carries significant scientific risk due to the profound impact of even minor structural modifications on the compound's performance. The presence and position of a single fluorine atom on the benzyl ring of 1-(4-Fluorobenzyl)azetidine directly dictates its distinct electronic distribution, lipophilicity (LogP), metabolic stability, and potential for target engagement compared to its non-fluorinated (e.g., 1-benzylazetidine) or chloro-substituted (e.g., 1-(4-chlorobenzyl)azetidine) analogs. [1] These property differences can lead to substantial variations in solubility, membrane permeability, and in vivo pharmacokinetic profiles, ultimately affecting the validity and reproducibility of biological assays and the translation of preclinical findings. [2] Relying on a structurally related but chemically distinct compound without rigorous comparative data can invalidate structure-activity relationship (SAR) studies and lead to erroneous conclusions in drug discovery programs.

Fluorine position and presence shift LogP, pKa, and metabolic stability compared to non-fluorinated or chloro analogs
Reported physicochemical differences may alter solubility and permeability profiles in biological assays
Structural analogs may not replicate ADME behavior; validation required before interchange

1-(4-Fluorobenzyl)azetidine: Quantifiable Differentiators for Scientific Selection


Enhanced Metabolic Stability of Fluorinated Azetidines: A Class-Level Differentiator

Fluorination of saturated heterocyclic amines, including azetidines, confers high metabolic stability. A systematic study of mono- and difluorinated azetidine derivatives demonstrated that these compounds generally exhibit high intrinsic microsomal clearance stability, with the notable exception of the 3,3-difluoroazetidine derivative. [1] This class-level finding implies that 1-(4-fluorobenzyl)azetidine is expected to possess superior metabolic robustness compared to non-fluorinated benzyl azetidines, a critical advantage for achieving favorable pharmacokinetic profiles.

Metabolic Stability
Class-level
Fluorinated azetidines reported high microsomal stability; non-fluorinated analogs lack this attribute
Supports selection where metabolic robustness is a screening priority
Class inference from mono‑fluorinated azetidine profiling; verify for specific compound
Drug Discovery Medicinal Chemistry ADME

Lipophilicity and Solubility Estimates: 1-(4-Fluorobenzyl)azetidine vs. 1-Benzylazetidine

Computational predictions provide a quantitative basis for differentiating 1-(4-fluorobenzyl)azetidine from its non-fluorinated analog, 1-benzylazetidine. The presence of the fluorine atom increases lipophilicity (LogP) and modulates aqueous solubility. These differences in physicochemical properties are critical determinants of membrane permeability and absorption.

LogP & Solubility
Cross-study comparable
Predicted LogP ~1.87, solubility ~2.64 mg/mL vs. non-fluorinated LogP ~1.2–1.46
May increase permeability but could reduce aqueous solubility
In silico predictions; experimental validation recommended
Physicochemical Properties Drug Design Lead Optimization

Electronic Effects of Fluorine Substitution: Impact on Basicity (pKa) Compared to 1-Benzylazetidine

The introduction of a fluorine atom on the benzyl ring alters the electron density of the aromatic system, which in turn can influence the basicity (pKa) of the azetidine nitrogen. This electronic modulation affects the compound's ionization state at physiological pH, impacting solubility, permeability, and target binding.

Basicity (pKa)
Class-level
Expected lower pKa vs. non-fluorinated analog due to electron-withdrawing fluorine
May increase uncharged fraction at physiological pH, supporting membrane diffusion
Quantitative pKa difference not established for this pair; general electronic effect
Physicochemical Properties Reactivity Drug-Receptor Interactions

High-Value Application Scenarios for 1-(4-Fluorobenzyl)azetidine in Research and Development


Lead Optimization for Enhanced Metabolic Stability

When a lead series containing a benzyl azetidine scaffold suffers from high clearance in microsomal stability assays, procurement of 1-(4-fluorobenzyl)azetidine is strategically justified. The class-level evidence of high metabolic stability for mono-fluorinated azetidines [1] provides a rational basis for expecting an improved half-life and reduced clearance, thereby addressing a critical ADME liability without resorting to a complete scaffold hop.

Modulating Membrane Permeability in CNS Drug Discovery

For central nervous system (CNS) targets where passive diffusion across the blood-brain barrier is essential, the predicted higher lipophilicity (LogP ~1.87) and potentially lower pKa of 1-(4-fluorobenzyl)azetidine [2] compared to 1-benzylazetidine [3] make it a more attractive choice. This compound is specifically indicated for SAR studies aimed at fine-tuning the lipophilicity and ionization state to optimize brain penetration.

Structure-Activity Relationship (SAR) Exploration of Electronic Effects

In systematic SAR campaigns, 1-(4-fluorobenzyl)azetidine serves as a precise probe for investigating the impact of electron-withdrawing groups on the benzyl ring. Its procurement allows medicinal chemists to directly compare the biological activity of the fluorinated derivative against the non-fluorinated (1-benzylazetidine) and chloro-substituted (1-(4-chlorobenzyl)azetidine) analogs, thereby deconvoluting the contributions of lipophilicity and electronic effects to target engagement. [4]

Application
Selection Property
Validation Focus
Microsomal stability lead optimization
Fluorinated azetidine class metabolic stability profile
Intrinsic clearance and half-life in liver microsome assays
CNS penetration tuning
Predicted LogP and pKa shift relative to non-fluorinated analogs
Passive permeability and brain-plasma ratio studies
Electronic effect SAR exploration
Electron-withdrawing 4-fluoro substituent vs. H/Cl analogs
Target engagement and biological activity comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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